Lofemizole

Description

Structure

3D Structure

Properties

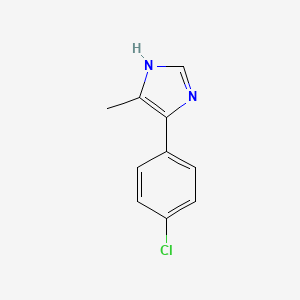

IUPAC Name |

4-(4-chlorophenyl)-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKWNJVQSFBLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057797 | |

| Record name | Lofemizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65571-68-8 | |

| Record name | Lofemizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65571-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lofemizole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065571688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofemizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lofemizole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOFEMIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8G23FPC3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Letrozole in Hormone-Receptor-Positive Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Letrozole is a highly potent and selective, non-steroidal, third-generation aromatase inhibitor. It is a cornerstone in the endocrine treatment of hormone-receptor-positive (HR+) breast cancer in postmenopausal women.[1][2][3] Its primary mechanism of action is the competitive and reversible inhibition of the aromatase enzyme (CYP19A1), the final and rate-limiting step in estrogen biosynthesis.[4][5] This targeted inhibition leads to profound systemic estrogen deprivation, thereby removing the primary mitogenic stimulus for HR+ cancer cells. The subsequent lack of estrogen receptor (ER) activation results in cell cycle arrest and a significant reduction in tumor cell proliferation. This guide provides a detailed examination of Letrozole's molecular mechanism, its downstream cellular effects, and the key experimental protocols used to characterize its activity.

The Molecular Target: Aromatase (CYP19A1)

In postmenopausal women, the primary source of estrogen is not the ovaries but peripheral tissues such as adipose tissue, muscle, and breast tissue itself, including the tumor microenvironment. In these tissues, the cytochrome P450 enzyme aromatase (encoded by the CYP19A1 gene) catalyzes the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).

Letrozole acts as a competitive inhibitor, binding with high affinity and specificity to the heme group of the aromatase enzyme, thereby blocking its catalytic function. This action effectively halts the production of estrogens, leading to a near-complete suppression of circulating and intratumoral estrogen levels.

Figure 1: Mechanism of Aromatase Inhibition by Letrozole.

Quantitative Analysis of Aromatase Inhibition

The potency of Letrozole is demonstrated by its low half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. These metrics quantify the concentration of the drug required to achieve 50% inhibition of the enzyme's activity and its binding affinity, respectively.

| Parameter | Value | Cell/System Type | Reference |

| IC50 | 40 ± 3 pmol/L | Ac1 cells (Aromatase-transfected MCF-7) | |

| IC50 | 7.27 nM | Recombinant CYP19A1 with MFC substrate | |

| Ki | 1.6 nM | Recombinant CYP19A1 with MFC substrate | |

| Ki | ~2 nM | Aromatase with natural steroid substrates | |

| In Vivo Inhibition | >98% | Postmenopausal patients (0.5 - 2.5 mg/day) |

Table 1: Quantitative Potency of Letrozole as an Aromatase Inhibitor.

Downstream Effects on Hormone-Receptor-Positive Cells

The depletion of estrogens by Letrozole has profound consequences for HR+ cells, which rely on estrogen signaling for growth and survival.

Interruption of Estrogen Receptor (ER) Signaling

Estrogen diffuses into the target cell and binds to the Estrogen Receptor (ERα), a ligand-activated transcription factor. This binding induces a conformational change, causing the receptor to dimerize and translocate to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of genes essential for cell proliferation, such as TFF1 (pS2), MYC, and Cyclin D1 (CCND1).

By eliminating the ligand (estrogen), Letrozole prevents the activation of ERα. The receptor remains in an inactive state, transcription of ERE-regulated genes ceases, and the primary driver of cell proliferation is removed.

Figure 2: Interruption of ER Signaling by Letrozole.

Impact on Cell Proliferation

The ultimate therapeutic outcome of ER signaling blockade is the inhibition of cell proliferation. This has been quantified in various HR+ breast cancer cell lines, most notably MCF-7 and T-47D, which have been engineered to express aromatase (e.g., MCF-7aro).

| Cell Line | Letrozole Effect | IC50 | Reference |

| MCF-7aro | Inhibition of testosterone-stimulated proliferation | 50-100 nM | |

| T-47Daro | Inhibition of testosterone-stimulated proliferation | 15-25 nM | |

| MCF-7 | Significant suppression of endogenous aromatase-induced proliferation | 10 nM (treatment concentration) | |

| Ac1 | Dose-dependent inhibition of androstenedione-stimulated growth | ~5 nmol/L (maximal effect) |

Table 2: Anti-proliferative Effects of Letrozole on HR+ Breast Cancer Cell Lines.

Key Experimental Protocols

The characterization of Letrozole's mechanism of action relies on standardized in vitro assays.

Protocol: In Vitro Aromatase Activity Assay (Fluorometric)

This protocol outlines a high-throughput method to directly measure the inhibitory effect of a compound on aromatase activity using a fluorogenic substrate.

Principle: A non-fluorescent substrate is converted by active aromatase into a highly fluorescent product. The rate of fluorescence generation is directly proportional to enzyme activity. An inhibitor like Letrozole will reduce this rate.

Methodology:

-

Reagent Preparation: Prepare Aromatase Assay Buffer, reconstitute recombinant human aromatase enzyme, and prepare a range of Letrozole concentrations (and other test compounds). Prepare the fluorogenic substrate and NADPH cofactor solution.

-

Reaction Setup: In a 96-well microplate, add assay buffer, the aromatase enzyme, and the desired concentration of Letrozole (or vehicle control).

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate/NADPH mixture to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence intensity (e.g., Ex/Em = 488/527 nm) every 1-2 minutes for 60 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each Letrozole concentration relative to the vehicle control and calculate the IC50 value.

Figure 3: Experimental Workflow for Aromatase Inhibition Assay.

Protocol: Cell Proliferation (MTT) Assay

This protocol measures the effect of Letrozole on the viability and proliferation of aromatase-expressing HR+ cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed aromatase-expressing HR+ cells (e.g., MCF-7aro) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Letrozole and a source of androgen substrate (e.g., 1 nM testosterone) to stimulate proliferation. Include appropriate controls (vehicle only, no testosterone).

-

Incubation: Incubate the cells for an extended period (e.g., 5-6 days) to allow for measurable differences in proliferation.

-

MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT medium and add a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability/proliferation. Plot the results to visualize the dose-dependent inhibitory effect of Letrozole.

Figure 4: Experimental Workflow for MTT Cell Proliferation Assay.

Conclusion

Letrozole exerts its therapeutic effect in hormone-receptor-positive cells through a precise and potent mechanism: the competitive inhibition of the aromatase enzyme. This leads to a profound suppression of estrogen synthesis, effectively starving HR+ cancer cells of their essential growth signal. The resulting inactivation of the estrogen receptor signaling pathway halts the cell cycle and inhibits tumor growth. The quantitative data from both enzymatic and cell-based assays confirm its high potency and establish Letrozole as a critical agent in the management of HR+ breast cancer.

References

The Expanding Therapeutic Landscape of Letrozole: A Technical Guide Beyond Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letrozole, a potent and selective third-generation aromatase inhibitor, is firmly established in the clinical management of hormone receptor-positive breast cancer. However, its therapeutic utility extends far beyond oncology. By effectively suppressing estrogen synthesis through the competitive inhibition of the aromatase enzyme, letrozole offers a powerful tool for modulating hormonal pathways implicated in a variety of non-cancerous pathologies. This technical guide provides an in-depth exploration of the therapeutic potential of letrozole in female and male infertility, endometriosis, uterine fibroids, and gynecomastia. It details the underlying mechanisms of action, summarizes key clinical data, outlines experimental protocols, and presents visual representations of the relevant signaling pathways.

Introduction

Letrozole's primary mechanism of action is the reversible, competitive inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[1] This systemic and local reduction in estrogen levels forms the basis of its therapeutic applications in a range of non-neoplastic, hormone-dependent conditions.

Therapeutic Applications Beyond Cancer

Female Infertility and Polycystic Ovary Syndrome (PCOS)

Letrozole has emerged as a first-line treatment for ovulation induction in women with anovulatory infertility, particularly those with PCOS.[2] By temporarily lowering systemic estrogen levels, letrozole reduces the negative feedback on the hypothalamus and pituitary gland, leading to an increase in Follicle-Stimulating Hormone (FSH) secretion.[3] This, in turn, promotes follicular development and ovulation.

The following diagram illustrates the mechanism of letrozole in inducing ovulation.

| Parameter | Letrozole Regimen | Outcome | Reference |

| Ovulation Rate | 2.5 mg/day for 10 days | Higher follicular volume and endometrial thickness compared to 5mg/day for 5 days. | [4] |

| Time to Ovulation | Stair-step protocol (dose increase without induced bleeding) | Significantly shorter time to ovulation (33.9 days vs 59.5 days) compared to standard protocol. | [5] |

| Ovulation Rate | Extended regimen (7 or 10 days) in letrozole-resistant patients | Cumulative ovulation rate of 92.75%. | |

| Pregnancy Rate | 7.5 mg/day for 5 days vs 5 mg/day for 10 days | No significant difference in pregnancy rates. |

-

Patient Population: Women diagnosed with PCOS and determined to be resistant to a conventional 5-day letrozole regimen.

-

Treatment Protocol:

-

Initial Extended Regimen: 5 mg of letrozole administered daily for 7 days, starting on day 3 of the menstrual cycle.

-

Second Extended Regimen (if no ovulation): If ovulation does not occur with the 7-day regimen, a 10-day regimen of 5 mg letrozole daily is administered in the subsequent cycle.

-

-

Monitoring: Transvaginal ultrasound to monitor follicular development and endometrial thickness. Serum progesterone levels are measured to confirm ovulation.

-

Primary Outcome: Ovulation rate.

-

Secondary Outcomes: Clinical pregnancy rate, live birth rate.

Endometriosis

Endometriosis is an estrogen-dependent inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus. This ectopic tissue expresses aromatase, leading to local estrogen production, which in turn promotes the growth and survival of the endometriotic lesions. Letrozole, by inhibiting this local aromatase activity, can reduce pain and the size of endometriotic implants.

The following diagram illustrates the mechanism of letrozole in endometriosis.

| Parameter | Letrozole Regimen | Outcome | Reference |

| Pain Reduction | 2.5 mg/day with norethindrone acetate for 6 months | Significant decrease in pelvic pain scores. | |

| Chronic Pelvic Pain | 2.5 mg/day for 6 months | More effective in reducing chronic pelvic pain compared to danazol. | |

| Pain Decrease | 5mg daily during ovarian stimulation | 50%-70% decrease in pain. |

-

Patient Population: Premenopausal women with laparoscopically confirmed endometriosis and persistent pelvic pain despite previous medical or surgical treatment.

-

Treatment Protocol:

-

Oral administration of letrozole (2.5 mg/day).

-

Concomitant administration of norethindrone acetate (2.5 mg/day) to prevent ovarian stimulation and provide endometrial protection.

-

Supplementation with calcium (1,250 mg/day) and vitamin D (800 IU/day) to mitigate potential bone density loss.

-

Treatment duration of 6 months.

-

-

Monitoring: Assessment of pelvic pain using a visual analog scale (VAS), serum hormone levels (FSH, LH, Estradiol), and bone mineral density (DEXA scan) before and after treatment. A second-look laparoscopy can be performed to assess changes in endometriosis lesions.

-

Primary Outcome: Change in pelvic pain scores.

-

Secondary Outcomes: Changes in ASRM scores for endometriosis, serum hormone levels, and bone density.

Uterine Fibroids (Leiomyomas)

Uterine fibroids are benign smooth muscle tumors whose growth is estrogen-dependent. Similar to endometriotic tissue, fibroid cells express aromatase, leading to local estrogen production that contributes to their proliferation. Letrozole can reduce both systemic and local estrogen levels, leading to a decrease in fibroid volume and associated symptoms.

| Parameter | Letrozole Regimen | Outcome | Reference |

| Fibroid Volume Reduction | 2.5 mg/day for 3 months | 45-46% decrease in fibroid volume. | |

| Myoma Volume Reduction | 5 mg/day for 3 months | Average reduction of 47.68%. | |

| Uterine Volume Reduction | 5 mg/day for 3 months | Average reduction of 19.58%. | |

| Symptom Improvement | 2.5 mg/day for 12 weeks | More effective in reducing total fibroid volume compared to triptorelin. |

-

Patient Population: Premenopausal women with symptomatic uterine fibroids confirmed by ultrasound.

-

Treatment Protocol: Oral administration of letrozole (2.5 mg or 5 mg daily) for a duration of 3 to 6 months.

-

Monitoring: Transvaginal or transabdominal ultrasound to measure uterine and fibroid volume at baseline and at regular intervals during treatment. Assessment of symptoms such as heavy menstrual bleeding and pelvic pressure. Hemoglobin levels can be monitored in patients with anemia.

-

Primary Outcome: Change in dominant fibroid volume.

-

Secondary Outcomes: Change in uterine volume, improvement in symptoms, and changes in hemoglobin concentration.

Male Infertility

In men, aromatase converts testosterone to estradiol. An elevated estradiol-to-testosterone ratio can suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to decreased gonadotropin secretion and impaired spermatogenesis. Letrozole can improve this ratio by inhibiting the peripheral conversion of testosterone to estradiol, thereby enhancing endogenous testosterone levels and potentially improving sperm parameters.

The following diagram illustrates the mechanism of letrozole in treating male infertility.

| Parameter | Letrozole Regimen | Outcome | Reference |

| Sperm Concentration | 2.5 mg/day for 4 months in men with normal T/E2 ratio | 5.5-fold increase. | |

| Testosterone to Estradiol Ratio | 2.5 mg/day for 4 months | Significant increase. | |

| Sperm Motility and Forward Motion | 2.5 mg/day for 4 months | Significant increase. | |

| Total Sperm Count | 2.5 mg/day for 3 months | 4.4 million per ejaculate increase compared to placebo. |

-

Patient Population: Men with idiopathic oligozoospermia or oligoasthenoteratozoospermia (OATS), with or without a low testosterone-to-estradiol ratio.

-

Treatment Protocol: Oral administration of letrozole (2.5 mg daily) for a period of 3 to 4 months.

-

Monitoring: Semen analysis (sperm concentration, motility, and morphology) and serum hormone levels (FSH, LH, total testosterone, and estradiol) at baseline and after the treatment period.

-

Primary Outcome: Change in sperm concentration.

-

Secondary Outcomes: Changes in sperm motility, morphology, and serum hormone profiles.

Gynecomastia

Gynecomastia, the benign proliferation of glandular breast tissue in males, is often caused by an imbalance between estrogen and androgen activity. By inhibiting aromatase, letrozole reduces the conversion of androgens to estrogens, thereby addressing the underlying hormonal imbalance and potentially reducing breast tissue enlargement.

| Parameter | Letrozole Regimen | Outcome | Reference |

| Severity of Gynecomastia | 4 weeks of treatment | Significant improvement in all evaluated parameters. | |

| Estradiol Levels | 4 weeks of treatment | Significant reduction. | |

| Regression of Gynecomastia | 2.5 mg/day for 7 months (in a case of Peutz-Jeghers Syndrome) | Regression of gynecomastia and halting of bone age advancement. |

-

Patient Population: Adult men with newly developed true gynecomastia and excess body mass.

-

Treatment Protocol: Oral administration of letrozole (e.g., 2.5 mg daily) for a defined period (e.g., 4 weeks).

-

Monitoring: Clinical evaluation of breast gland condition, and measurement of serum levels of total testosterone, estradiol, LH, prolactin, and liver function tests at baseline and after treatment.

-

Primary Outcome: Reduction in the severity of gynecomastia.

-

Secondary Outcomes: Changes in hormonal profiles and the proportion of patients opting for surgical intervention.

Safety and Side Effects in Non-Cancer Applications

In the context of non-cancerous conditions, letrozole is generally used for shorter durations than in breast cancer treatment. Common side effects are typically mild and related to estrogen suppression, including hot flashes, headache, fatigue, and musculoskeletal pain. Long-term use can be associated with a decrease in bone mineral density and an increase in cholesterol levels, warranting monitoring in prolonged treatment regimens.

Conclusion and Future Directions

Letrozole's potent and selective inhibition of aromatase presents significant therapeutic opportunities beyond its established role in oncology. In gynecology and andrology, it offers a valuable and often superior alternative to existing treatments for infertility, endometriosis, uterine fibroids, and gynecomastia. Further large-scale, randomized controlled trials are warranted to fully elucidate its long-term efficacy and safety in these non-cancerous indications, and to explore its potential in other estrogen-mediated pathologies. The continued investigation of letrozole's diverse applications holds promise for expanding the therapeutic armamentarium for a range of challenging clinical conditions.

References

- 1. A Review on the Use of Letrozole in Female and Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Endocrinology of Uterine Fibroids: Steroid Hormones, Stem Cells, and Genetic Contribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical application of aromatase inhibitors to treat male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medical treatment of male infertility - Dabaja - Translational Andrology and Urology [tau.amegroups.org]

Letrozole: A Technical Guide to its Role in Aromatase Inhibition Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letrozole is a highly potent and selective non-steroidal aromatase inhibitor, representing a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This document provides a comprehensive technical overview of Letrozole, detailing its mechanism of action within the aromatase inhibition pathway, summarizing key quantitative pharmacological data, and providing detailed protocols for essential preclinical and in vitro experimental assessments. Visualized signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biochemical and cellular effects.

Introduction

Estrogen plays a critical role in the development and proliferation of a significant proportion of breast cancers. In postmenopausal women, the primary source of estrogen is the conversion of androgens, produced by the adrenal glands, into estrogens by the enzyme aromatase (cytochrome P450 19A1) in peripheral tissues such as adipose tissue, muscle, and breast tissue itself.[1][2][3] Letrozole (marketed under the brand name Femara®) is a third-generation aromatase inhibitor that has demonstrated superior efficacy in reducing estrogen levels compared to other aromatase inhibitors like anastrozole and exemestane.[4][5] It is indicated for the adjuvant treatment of postmenopausal women with hormone receptor-positive early breast cancer and for the treatment of advanced breast cancer. This guide will delve into the technical aspects of Letrozole's function, providing valuable data and methodologies for the scientific community.

Mechanism of Action: The Aromatase Inhibition Pathway

Letrozole exerts its therapeutic effect by potently and selectively inhibiting the aromatase enzyme. Aromatase is responsible for the final and rate-limiting step in estrogen biosynthesis, catalyzing the aromatization of the A-ring of androgens. Specifically, it converts androstenedione to estrone and testosterone to estradiol.

Letrozole, a non-steroidal inhibitor, competitively and reversibly binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme. This binding action blocks the enzyme's catalytic function, leading to a profound suppression of estrogen biosynthesis in all tissues where aromatase is present. Daily administration of Letrozole can suppress plasma estradiol, estrone, and estrone sulfate concentrations by 75-95% from baseline. This significant reduction in circulating estrogen levels deprives hormone receptor-positive breast cancer cells of their primary growth stimulus, leading to tumor regression.

Figure 1: Letrozole's inhibition of the aromatase pathway.

Quantitative Pharmacological Data

The efficacy and pharmacokinetic profile of Letrozole have been extensively studied. The following tables summarize key quantitative data for easy comparison.

Table 1: Pharmacokinetic Properties of Letrozole

| Parameter | Value | Reference(s) |

| Bioavailability | 99.9% | |

| Protein Binding | ~60% (primarily to albumin) | |

| Volume of Distribution (Vd) | 1.87 L/kg | |

| Metabolism | Primarily by CYP3A4 and CYP2A6 | |

| Major Metabolite | Inactive carbinol metabolite | |

| Elimination Half-life (t½) | Approximately 2 days | |

| Time to Steady State | 2-6 weeks | |

| Excretion | ~90% in urine (mostly as metabolites) |

Table 2: In Vitro Inhibitory Activity of Letrozole

| Assay Type | Cell Line / System | IC50 Value | Reference(s) |

| Aromatase Activity (Cell-free) | - | 0.07 - 20 nM | |

| Aromatase Activity | Human Liver Cytochrome P450s | 7.27 nM (for CYP19A1) | |

| Cell Proliferation | MCF-7aro (monolayer) | 50 - 100 nM | |

| Cell Proliferation | MCF-7aro (spheroids) | ~200 nM | |

| Cell Proliferation | MCF-7 cells transfected with aromatase | 1 nM |

Table 3: Clinical Efficacy of Letrozole in Breast Cancer

| Clinical Trial / Study | Comparison | Endpoint | Result | Reference(s) |

| P024 Trial (Neoadjuvant) | Letrozole vs. Tamoxifen | Overall Response Rate (ORR) | 55% for Letrozole vs. 36% for Tamoxifen (P < 0.001) | |

| P024 Trial (Neoadjuvant) | Letrozole vs. Tamoxifen | Breast-Conserving Surgery Rate | 45% for Letrozole vs. 35% for Tamoxifen (P = 0.022) | |

| PO25 Trial (First-line, Advanced) | Letrozole vs. Tamoxifen | Time to Progression (TTP) | 9.4 months for Letrozole vs. 6.0 months for Tamoxifen (P < 0.0001) | |

| PO25 Trial (First-line, Advanced) | Letrozole vs. Tamoxifen | Overall Response Rate (ORR) | 32% for Letrozole vs. 21% for Tamoxifen (P = 0.0002) | |

| FACE Trial (Adjuvant) | Letrozole vs. Anastrozole | 5-year Disease-Free Survival (DFS) | 84.9% for Letrozole vs. 82.9% for Anastrozole (not statistically significant) | |

| NSABP B-42 Trial (Extended Adjuvant) | Letrozole vs. Placebo | 7-year Disease-Free Survival (DFS) | 84.7% for Letrozole vs. 81.3% for Placebo (P=0.048) |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to evaluate the efficacy and mechanism of aromatase inhibitors like Letrozole.

In Vitro Aromatase Activity Assay (Fluorometric)

This assay measures the enzymatic activity of aromatase by detecting a fluorescent product.

Materials:

-

Recombinant human aromatase (or microsomes from placental tissue)

-

Aromatase assay buffer

-

Fluorogenic aromatase substrate

-

NADPH generating system

-

Letrozole (as a positive control inhibitor)

-

Test compounds

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Protocol:

-

Prepare a stock solution of Letrozole and test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the aromatase enzyme solution.

-

Add the assay buffer to all wells.

-

Add the Letrozole solution (positive control), test compounds, or solvent (vehicle control) to the respective wells.

-

Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH generating system to all wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over 60 minutes (e.g., readings every 2 minutes) at the appropriate excitation and emission wavelengths for the substrate.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Determine the percent inhibition for each test compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.

Figure 2: Workflow for an in vitro aromatase activity assay.

Cell Proliferation Assay (MCF-7aro Cells)

This assay assesses the ability of a compound to inhibit the proliferation of estrogen-dependent breast cancer cells that express aromatase.

Materials:

-

MCF-7aro cells (MCF-7 cells stably transfected with the aromatase gene)

-

Cell culture medium (e.g., MEM) with fetal bovine serum (FBS)

-

Charcoal-stripped FBS (to remove endogenous steroids)

-

Testosterone (as the androgen substrate)

-

Letrozole (as a positive control inhibitor)

-

Test compounds

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader (absorbance or luminescence)

Protocol:

-

Culture MCF-7aro cells in standard growth medium.

-

Two days prior to the assay, switch the cells to a medium containing charcoal-stripped FBS to deplete estrogen.

-

Harvest the cells and seed them into 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow the cells to attach overnight.

-

Prepare serial dilutions of Letrozole and the test compounds in the charcoal-stripped FBS medium containing a fixed concentration of testosterone (e.g., 10 nM).

-

Remove the medium from the cells and add the medium containing the compounds and testosterone. Include controls with testosterone only (positive growth control) and without testosterone (negative growth control).

-

Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 2-4 hours for MTT).

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each compound concentration relative to the testosterone-only control.

-

Plot the percent inhibition against the compound concentration and determine the IC50 value.

In Vivo Xenograft Model for Breast Cancer

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., ovariectomized female BALB/c nude mice)

-

MCF-7aro cells

-

Matrigel

-

Androstenedione or testosterone pellets/injections (to provide the androgen substrate)

-

Letrozole (as a positive control)

-

Test compounds

-

Calipers for tumor measurement

Protocol:

-

Maintain the immunodeficient mice in a sterile environment.

-

Surgically ovariectomize the mice to remove endogenous estrogen production.

-

Prepare a suspension of MCF-7aro cells in a mixture of medium and Matrigel.

-

Inject the cell suspension subcutaneously into the flank of each mouse.

-

Implant a slow-release pellet of androstenedione or begin daily injections to provide a systemic source of androgen.

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, Letrozole, test compounds).

-

Administer the treatments daily (or as per the desired schedule) via an appropriate route (e.g., oral gavage, subcutaneous injection).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (length x width²)/2).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study (e.g., after 4-6 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Weigh the excised tumors.

-

Analyze the data by comparing the tumor growth rates and final tumor weights between the treatment groups and the control group.

References

Investigating the In Vivo Pharmacodynamics of Lofemizole (Letrozole): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lofemizole, commercially known as Letrozole, is a highly potent and selective non-steroidal third-generation aromatase inhibitor.[1][2] Its primary mechanism of action involves the competitive inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final and rate-limiting step of estrogen biosynthesis—the conversion of androgens to estrogens.[2][3][4] By effectively blocking estrogen synthesis in peripheral tissues, Letrozole leads to a significant reduction in circulating estrogen levels. This targeted action makes it a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This technical guide provides an in-depth overview of the in vivo pharmacodynamics of Letrozole, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Core Pharmacodynamics: Aromatase Inhibition and Estrogen Suppression

Letrozole's in vivo efficacy is fundamentally linked to its potent and specific inhibition of aromatase, leading to systemic estrogen deprivation. This has been demonstrated across various preclinical and clinical studies.

Quantitative In Vivo Efficacy of Letrozole

The following tables summarize key quantitative data on the in vivo pharmacodynamic effects of Letrozole from various studies.

| Parameter | Animal Model | Dose | Effect | Reference |

| Aromatase Inhibition (ED50) | Immature Female Rats | 1-3 µg/kg | 50% effective dose for inhibiting androstenedione-induced uterine weight gain. | |

| Tumor Growth Inhibition | Athymic Nude Mice with MCF-7Ca Xenografts | 10 µ g/animal/day | Complete inhibition of tumor growth. | |

| Comparison with other AIs | Non-cellular systems | Low nM concentrations | 2-5 times more potent than anastrozole and exemestane. | |

| Comparison with other AIs | Cellular systems | Low nM concentrations | 10-20 times more potent than anastrozole and exemestane. |

| Parameter | Subject | Dose | Effect | Reference |

| Aromatase Inhibition | Postmenopausal Women with Breast Cancer | 0.5 mg/day | 98.4% inhibition of peripheral aromatization. | |

| Aromatase Inhibition | Postmenopausal Women with Breast Cancer | 2.5 mg/day | >98.9% inhibition of peripheral aromatization. | |

| Estrone (E1) Suppression | Postmenopausal Women with Breast Cancer | 0.5 mg/day | 82.0% decrease in plasma levels. | |

| Estradiol (E2) Suppression | Postmenopausal Women with Breast Cancer | 0.5 mg/day | 84.1% decrease in plasma levels. | |

| Estrone (E1) Suppression | Postmenopausal Women with Breast Cancer | 2.5 mg/day | 80.8% decrease in plasma levels. | |

| Estradiol (E2) Suppression | Postmenopausal Women with Breast Cancer | 2.5 mg/day | 68.1% decrease in plasma levels. | |

| Plasma Estrogen Suppression | Postmenopausal Women | 0.1–5 mg/day | 75–95% suppression of estradiol, estrone, and estrone sulfate. |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacodynamic studies. Below are protocols for key in vivo experiments cited in the literature.

In Vivo Aromatase Inhibition Assessment in Rats

-

Objective: To determine the in vivo potency of Letrozole in inhibiting aromatase activity.

-

Animal Model: Immature female Sprague-Dawley rats.

-

Methodology:

-

Administer a standard dose of androstenedione to stimulate uterine growth, which is dependent on its conversion to estrogen by aromatase.

-

Concurrently treat groups of rats with varying doses of Letrozole or vehicle control via oral gavage.

-

After a defined treatment period, euthanize the animals and dissect and weigh the uteri.

-

The inhibition of uterine weight gain in the Letrozole-treated groups compared to the control group is used to calculate the effective dose (ED50) for aromatase inhibition.

-

Antitumor Activity in a Xenograft Model

-

Objective: To evaluate the efficacy of Letrozole in inhibiting the growth of estrogen-dependent breast cancer tumors.

-

Animal Model: Ovariectomized athymic nude mice.

-

Tumor Cell Line: MCF-7 human breast cancer cells stably transfected with the human aromatase gene (MCF-7Ca).

-

Methodology:

-

Inoculate the mice with MCF-7Ca cells subcutaneously to establish tumors.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer Letrozole (e.g., 10 µ g/day ) or vehicle control to the respective groups.

-

Supplement all animals with an androgen substrate, such as androstenedione, to allow for intratumoral estrogen production by the aromatase-expressing cancer cells.

-

Measure tumor volume regularly (e.g., weekly) using calipers.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis, such as measuring intratumoral estrogen concentrations and aromatase activity.

-

Visualizing In Vivo Pharmacodynamics

Diagrams are provided below to illustrate key signaling pathways and experimental workflows related to Letrozole's in vivo pharmacodynamics.

Signaling Pathways Affected by Letrozole

Beyond its direct impact on estrogen levels, Letrozole's pharmacodynamics involve the modulation of downstream signaling pathways, particularly those governing cell cycle and apoptosis in estrogen-dependent cancer cells.

-

Cell Cycle Arrest: By depriving cancer cells of estrogen, Letrozole induces cell cycle arrest at the G0/G1 phase. This is associated with the up-regulation of tumor suppressor proteins p53 and p21, and the down-regulation of key cell cycle progression factors like cyclin D1 and c-myc.

-

Induction of Apoptosis: Letrozole promotes apoptosis through the intrinsic pathway. This is characterized by a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax. The shift in the Bax/Bcl-2 ratio leads to the activation of downstream caspases, such as caspase-9 and caspase-7, ultimately resulting in programmed cell death.

-

MAPK Pathway: Some studies suggest that Letrozole may also influence the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and survival. In certain cell types, Letrozole has been shown to activate the Ras/ERK1/c-Myc axis of the MAPK pathway, which can positively regulate cell proliferation. The context-dependent nature of this pathway's activation warrants further investigation.

Conclusion

The in vivo pharmacodynamics of this compound (Letrozole) are well-characterized, demonstrating its role as a potent and selective aromatase inhibitor that leads to profound estrogen suppression. This mechanism has been quantified in various preclinical models and confirmed in clinical settings. The resulting estrogen deprivation effectively inhibits the growth of hormone-dependent tumors by inducing cell cycle arrest and apoptosis through the modulation of key signaling pathways. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and oncology. Continued investigation into the nuanced effects of Letrozole on cellular signaling will further refine its therapeutic applications.

References

The Dawn of a New Era in Endocrine Therapy: Early Research and Discovery of Letrozole

An In-depth Technical Guide on the Core Scientific Journey

Abstract

This whitepaper provides a comprehensive technical overview of the early research and discovery of Letrozole, a potent and highly selective third-generation non-steroidal aromatase inhibitor. It details the historical context of its development by Ciba-Geigy (now Novartis) in the 1980s, its mechanism of action, and the pivotal preclinical and early clinical studies that established its efficacy. The document includes a compilation of quantitative data from these foundational studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the scientific journey of a landmark drug in the treatment of hormone-receptor-positive breast cancer.

Introduction: The Quest for a Superior Aromatase Inhibitor

The development of Letrozole, initially known by its research designation CGS 20267, emerged from a dedicated program at Ciba-Geigy aimed at discovering a more potent and selective aromatase inhibitor than the then-existing options.[1][2] The scientific rationale was clear: maximal suppression of estrogen biosynthesis would lead to maximum tumor suppression in hormone-dependent breast cancers.[1][3] In the 1980s, scientists at Ciba-Geigy screened numerous compounds for their ability to inhibit aromatase, the key enzyme responsible for the conversion of androgens to estrogens.[2] This effort led to the identification of Letrozole, a compound that demonstrated significantly higher potency than any other aromatase inhibitor discovered at the time.

The discovery was part of a broader effort to improve upon first- and second-generation aromatase inhibitors, such as aminoglutethimide and fadrozole, which were limited by a lack of specificity and undesirable side effects. Preclinical research on Letrozole began in earnest, with a focus on characterizing its inhibitory activity, selectivity, and in vivo efficacy.

Mechanism of Action: Potent and Selective Aromatase Inhibition

Letrozole is a non-steroidal, competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1). It binds reversibly to the heme group of the cytochrome P450 subunit of the enzyme, effectively blocking the final and rate-limiting step of estrogen biosynthesis: the aromatization of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively). This targeted inhibition leads to a significant reduction in circulating estrogen levels, thereby depriving hormone receptor-positive breast cancer cells of their primary growth stimulus.

One of the key achievements in the development of Letrozole was its high selectivity. Early in vivo studies in rats demonstrated that even at doses 1,000 times greater than that required for aromatase inhibition, Letrozole had no significant effect on the production of other steroids, such as aldosterone or corticosterone. This high degree of selectivity minimized off-target effects and contributed to a more favorable safety profile compared to its predecessors.

Preclinical Research and Development

The preclinical development of Letrozole was marked by a series of in vitro and in vivo studies that unequivocally demonstrated its superior potency and selectivity.

In Vitro Aromatase Inhibition

Early in vitro assays were crucial in quantifying the inhibitory potential of Letrozole. These studies typically utilized aromatase derived from various sources, including human placenta and animal models. Letrozole consistently demonstrated potent inhibition of aromatase activity at nanomolar concentrations.

Table 1: In Vitro Aromatase Inhibition Data

| Compound | IC50 (nM) | Source |

| Letrozole (CGS 20267) | 11.5 | |

| Letrozole | 2 | |

| Anastrozole | - | - |

| Exemestane | - | - |

| Aminoglutethimide | - | - |

In Vivo Preclinical Models

A pivotal preclinical model in the development of Letrozole was the MCF-7Ca xenograft model. This model involved implanting human breast cancer cells (MCF-7), which are estrogen receptor-positive and had been transfected with the human aromatase gene, into ovariectomized nude mice. These mice, when supplied with an androgen substrate, would develop tumors due to the localized production of estrogen by the cancer cells. This model closely mimicked the condition of postmenopausal women with hormone-dependent breast cancer.

In this model, Letrozole demonstrated dose-dependent inhibition of tumor growth, with complete inhibition observed at a daily dose of 10 µ g/animal . Comparative studies within this model revealed that Letrozole was more effective at suppressing tumor growth than the selective estrogen receptor modulator (SERM) tamoxifen and the pure anti-estrogen fulvestrant.

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Representative Protocol)

This protocol is a synthesized representation based on the general descriptions of early aromatase inhibition studies.

-

Enzyme Source: Microsomes are prepared from human placenta, a rich source of aromatase.

-

Substrate: Radiolabeled [1β-³H]-androstenedione is used as the substrate.

-

Incubation: The placental microsomes are incubated with the radiolabeled substrate and varying concentrations of the test inhibitor (e.g., Letrozole) in a phosphate buffer (pH 7.4) at 37°C.

-

Reaction Termination: The enzymatic reaction is stopped by the addition of chloroform.

-

Measurement of Activity: The aromatase activity is determined by measuring the amount of tritiated water (³H₂O) released during the aromatization of the substrate. This is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of aromatase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo MCF-7Ca Xenograft Model Protocol (Representative Protocol)

-

Cell Line: MCF-7 human breast cancer cells stably transfected with the human aromatase gene (MCF-7Ca) are used.

-

Animal Model: Ovariectomized female athymic nude mice are used as the host for the xenografts.

-

Tumor Implantation: MCF-7Ca cells are injected subcutaneously into the flank of each mouse.

-

Androgen Supplementation: The mice are supplemented with an androgen substrate, such as androstenedione, to provide the precursor for estrogen synthesis by the tumor cells.

-

Treatment: Once tumors reach a palpable size, the mice are randomized into treatment groups. Letrozole is administered orally on a daily basis at various doses. A control group receives the vehicle only.

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Uterine weight is also measured as a biomarker of systemic estrogenic activity.

-

Data Analysis: The mean tumor volume and weight in the treatment groups are compared to the control group to determine the efficacy of the inhibitor.

Early Clinical Development

The promising preclinical data propelled Letrozole into clinical trials. Early phase I studies in postmenopausal women with advanced breast cancer confirmed its potent aromatase-inhibiting activity. Doses as low as 0.5 mg daily were shown to suppress plasma estradiol and estrone concentrations by 75-95% from baseline, often to below the limit of detection.

A notable early trial was the Femara P025 study, a Phase III trial that was designed to demonstrate the superiority of Letrozole over tamoxifen. This and other pivotal trials consistently showed the superiority of Letrozole over existing therapies like megestrol acetate and aminoglutethimide in terms of response rate, duration of response, and time to progression. These trials also unexpectedly revealed a dose-response effect, with 2.5 mg of Letrozole being more efficacious than 0.5 mg, leading to the establishment of the 2.5 mg once-daily dose.

Letrozole was first approved for the treatment of advanced breast cancer in France in mid-1996, followed by approval in the rest of Europe in the same year and in the United States in 1997.

Visualizations

Signaling Pathway

Caption: Estrogen biosynthesis pathway and the mechanism of action of Letrozole.

Experimental Workflow

Caption: Workflow for a preclinical in vivo xenograft study of Letrozole.

Conclusion

The early research and discovery of Letrozole represent a pivotal moment in the history of endocrine therapy for breast cancer. Through a targeted drug discovery program, Ciba-Geigy successfully developed a highly potent and selective third-generation aromatase inhibitor that offered significant advantages over previous treatments. The rigorous preclinical evaluation, particularly utilizing the innovative MCF-7Ca xenograft model, accurately predicted its clinical superiority. The foundational studies outlined in this whitepaper laid the groundwork for Letrozole to become a cornerstone in the management of hormone receptor-positive breast cancer in postmenopausal women, a testament to the power of rational drug design and thorough preclinical and clinical investigation.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Letrozole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letrozole, known by the trade name Femara among others, is a highly potent and selective non-steroidal aromatase inhibitor.[1][2] It is a third-generation aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[1][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of Letrozole. It also includes detailed experimental protocols for its synthesis and analysis, as well as visualizations of key pathways and workflows.

Molecular Structure and Identification

Letrozole is chemically known as 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile.[4] Its structure features a central methylene group attached to two cyanophenyl rings and a 1,2,4-triazole ring. This unique structure allows it to competitively and reversibly bind to the heme of the cytochrome P450 unit of the aromatase enzyme.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile |

| CAS Number | 112809-51-5 |

| Chemical Formula | C₁₇H₁₁N₅ |

| Molecular Weight | 285.31 g/mol |

| SMILES | N#Cc1ccc(cc1)C(c2ccc(C#N)cc2)n3ncnc3 |

| InChI Key | HPJKCIUCZWXJDR-UHFFFAOYSA-N |

Chemical and Physical Properties

Letrozole is a white to yellowish crystalline powder that is practically odorless. Its physicochemical properties are crucial for its formulation and bioavailability.

Tabulated Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to yellowish crystalline powder | |

| Melting Point | 184°C - 185°C | |

| Solubility | Freely soluble in dichloromethane, slightly soluble in ethanol, and practically insoluble in water. | |

| Bioavailability | 99.9% | |

| Protein Binding | 60% (mainly to albumin) | |

| Volume of Distribution | Approximately 1.9 L/kg | |

| Elimination Half-Life | Approximately 2 days |

Mechanism of Action and Signaling Pathway

Letrozole's therapeutic effect stems from its ability to inhibit the aromatase enzyme, which is a key player in the biosynthesis of estrogens. In postmenopausal women, the primary source of estrogen is the conversion of androgens (produced by the adrenal glands) into estrogens by aromatase in peripheral tissues such as adipose tissue, muscle, and skin.

By competitively binding to the aromatase enzyme, letrozole blocks this conversion, leading to a significant reduction in estrogen levels throughout the body. This deprivation of estrogen slows or halts the growth of hormone receptor-positive breast cancer cells, which rely on estrogen for their proliferation.

Estrogen Biosynthesis and Letrozole's Point of Intervention

The following diagram illustrates the estrogen biosynthesis pathway and highlights the specific step inhibited by Letrozole.

Caption: Letrozole inhibits the Aromatase enzyme, blocking estrogen production.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analytical quantification of Letrozole.

Synthesis of Letrozole

The synthesis of Letrozole can be achieved through various routes. A common method involves the reaction of 4-cyanobenzyl bromide with 1,2,4-triazole, followed by a reaction with 4-fluorobenzonitrile. The following is a generalized protocol based on reported syntheses.

Step 1: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile

-

Dissolve 1H-1,2,4-triazole in a suitable organic solvent (e.g., dimethylformamide).

-

Add a base, such as cesium carbonate, to the solution and stir.

-

Slowly add a solution of 4-bromomethylbenzonitrile in the same solvent to the reaction mixture.

-

Heat the mixture and maintain the temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

-

After cooling, the product can be precipitated by the addition of water and then filtered, washed, and dried.

Step 2: Synthesis of Letrozole

-

Dissolve the product from Step 1 in an anhydrous aprotic solvent like dimethylformamide.

-

Add a strong base, such as potassium tert-butoxide, to the solution at a controlled temperature.

-

Slowly add 4-fluorobenzonitrile to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

The organic layer is then washed, dried, and the solvent is evaporated to yield crude Letrozole.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Letrozole.

Caption: A two-step workflow for the synthesis of Letrozole.

Analytical Methodologies

5.2.1. High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of Letrozole in bulk and pharmaceutical dosage forms.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v) or acetonitrile, methanol, and water in various ratios. The mobile phase should be filtered and degassed.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation:

-

Prepare a stock solution of Letrozole (e.g., 100 µg/mL) by dissolving a known amount of pure Letrozole in the mobile phase or a suitable solvent like methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

-

Sample Preparation (for tablets):

-

Weigh and finely powder a number of tablets (e.g., 20).

-

Accurately weigh a portion of the powder equivalent to a known amount of Letrozole and transfer it to a volumetric flask.

-

Add a portion of the mobile phase or methanol, sonicate to dissolve the drug, and then dilute to the mark.

-

Filter the solution through a 0.45 µm filter before injection.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of Letrozole in the sample is determined by comparing its peak area with the peak areas of the standards from the calibration curve.

Caption: A typical workflow for the HPLC analysis of Letrozole.

5.2.2. UV-Visible Spectrophotometry Method

A simple and rapid method for the determination of Letrozole in bulk and pharmaceutical formulations.

-

Instrumentation: A UV-Visible spectrophotometer with 1 cm quartz cells.

-

Solvent: Absolute ethanol or methanol.

-

Wavelength of Maximum Absorbance (λmax): 240 nm.

-

Standard Preparation:

-

Prepare a stock solution of Letrozole (e.g., 100 µg/mL) by dissolving a known amount of pure drug in the solvent.

-

Prepare a series of working standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with the solvent.

-

-

Sample Preparation (for tablets):

-

Weigh and powder 20 tablets.

-

Transfer a quantity of powder equivalent to 100 mg of Letrozole to a 100 mL volumetric flask.

-

Add a small amount of the solvent, sonicate to dissolve, and then dilute to the mark.

-

Filter the solution and prepare a suitable dilution to fall within the linear range of the calibration curve.

-

-

Analysis:

-

Measure the absorbance of the standard solutions at 240 nm against a solvent blank.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

-

Caption: Workflow for the quantitative analysis of Letrozole using UV-Vis spectrophotometry.

Conclusion

Letrozole is a well-characterized aromatase inhibitor with a defined molecular structure and a clear mechanism of action. Its chemical and physical properties are well-documented, facilitating its use in pharmaceutical formulations. The analytical methods described provide robust and reliable means for its quantification in various matrices. This technical guide serves as a comprehensive resource for professionals in the fields of research, drug development, and quality control who are working with Letrozole.

References

A Technical Guide to the Cellular Targets of Letrozole in Breast Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's query mentioned "Lofemizole" with "Letrozole" in parentheses. This compound is an anti-inflammatory agent, while Letrozole is a well-established treatment for hormone-responsive breast cancer. This guide will focus exclusively on Letrozole, as it is the relevant compound for the specified topic of breast cancer cell lines.

Executive Summary

Letrozole is a highly potent and selective third-generation non-steroidal aromatase inhibitor.[1][2] It is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[3][4] Its primary cellular target is the aromatase enzyme (cytochrome P450 19A1 or CYP19A1), which is responsible for the final step in estrogen biosynthesis.[2] By inhibiting aromatase, letrozole effectively suppresses the production of estrogen, thereby depriving ER+ breast cancer cells of the hormonal stimulation required for their growth and proliferation. While its primary mechanism is well-understood, resistance to letrozole can emerge, often involving the activation of alternative signaling pathways such as the MAPK and PI3K/AKT cascades. This guide provides an in-depth overview of letrozole's cellular targets, quantitative efficacy data in breast cancer cell lines, detailed experimental protocols for target validation, and a visual representation of the key signaling pathways involved.

Primary Cellular Target: Aromatase (CYP19A1)

The definitive cellular target of letrozole is aromatase, a key enzyme in steroidogenesis. Aromatase catalyzes the conversion of androgens (specifically androstenedione and testosterone) into estrogens (estrone and estradiol, respectively). In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues like fat, muscle, and the breast tissue itself.

Letrozole acts as a competitive inhibitor, binding reversibly to the heme group of the cytochrome P450 unit within the aromatase enzyme. This action blocks the enzyme's active site and prevents the aromatization of androgens into estrogens. This leads to a profound decrease in circulating estrogen levels, which in turn inhibits the growth of estrogen-dependent breast tumors. Letrozole is noted for its high potency and selectivity, producing near-complete inhibition of aromatase without significantly affecting other steroidogenic pathways.

Quantitative Data: In Vitro Efficacy of Letrozole

The efficacy of letrozole has been quantified in various ER-positive breast cancer cell lines that have been engineered to express aromatase (e.g., MCF-7aro, T-47Daro). The half-maximal inhibitory concentration (IC50) is a key metric for its potency in inhibiting cell proliferation and aromatase activity.

| Cell Line | Assay Type | Parameter Measured | Letrozole IC50 | Reference |

| MCF-7aro | Cell Proliferation | Inhibition of testosterone-stimulated growth | 50-100 nM | |

| MCF-7aro | Spheroid Culture Proliferation | Inhibition of testosterone-stimulated growth | ~200 nM | |

| T-47Daro | Cell Proliferation | Inhibition of testosterone-stimulated growth | More sensitive than MCF-7aro; specific IC50 not stated, but significant inhibition at 15-25 nM | |

| Ac1 (MCF-7aro) | Aromatase Activity | Inhibition of estrogen conversion | 40 ± 3 pM | |

| C6 (Rat Glioma) | Cell Viability (MTT) | Cytotoxicity | 0.1 µM | |

| C6 (Rat Glioma) | Aromatase Activity (EIA) | Inhibition of estradiol formation | 0.1 µM | |

| U373MG (Human Glioblastoma) | Cell Viability (MTT) | Cytotoxicity | 4.39 µM | |

| U373MG (Human Glioblastoma) | Aromatase Activity (EIA) | Inhibition of estradiol formation | 3.5 µM |

Signaling Pathways

Primary Estrogen Synthesis Pathway

Letrozole's primary impact is on the estrogen synthesis pathway. By blocking aromatase, it prevents the conversion of androgens to estrogens, which are critical ligands for the estrogen receptor in ER+ breast cancer cells.

Caption: Letrozole's inhibition of the estrogen synthesis pathway.

Acquired Resistance Pathways

Acquired resistance to letrozole is a significant clinical challenge. Studies on letrozole-resistant breast cancer cell lines (e.g., LTLT-Ca) have shown that resistance often involves the upregulation of alternative growth factor receptor signaling pathways that can stimulate cell proliferation independently of estrogen.

Caption: Key signaling pathways implicated in letrozole resistance.

Experimental Protocols

Aromatase Inhibition Assay (Fluorometric)

This protocol outlines a method to measure the inhibitory effect of letrozole on aromatase activity in a cell-free system using a fluorometric substrate.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The discovery and mechanism of action of letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Letrozole (Femara) | Breast Cancer Now [breastcancernow.org]

- 4. Clinical utility of letrozole in the treatment of breast cancer: a Chinese perspective - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Off-Target Effects of Letrozole: A Technical Guide

An In-Depth Examination for Researchers and Drug Development Professionals

Letrozole, a potent and selective third-generation aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its primary mechanism of action is the competitive inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis. By significantly reducing circulating estrogen levels, letrozole effectively suppresses the growth of estrogen-dependent tumors. However, the profound estrogen deprivation and potential for interactions with other cellular targets can lead to a range of off-target effects. This technical guide provides a comprehensive overview of these effects, detailing the underlying mechanisms, quantitative clinical data, and the experimental protocols used for their characterization.

Off-Target Effects: Quantitative Clinical Data

The off-target effects of letrozole are primarily linked to its potent estrogen-lowering action and interactions with other physiological systems. The most clinically significant of these include effects on bone metabolism, serum lipid profiles, and drug-metabolizing enzymes.

Table 1: Letrozole's Impact on Bone Mineral Density (BMD)

| Parameter | Letrozole Treatment Arm | Placebo/Control Arm | Study/Notes |

| Mean Change in Lumbar Spine BMD | -3.2% to -5.35% (over 24 months) | -0.7% to -1.0% | Data from a randomized trial comparing letrozole to exemestane and another study versus placebo after tamoxifen.[1][2] |

| Mean Change in Total Hip BMD | -3.6% (over 24 months) | -0.71% | Compared to placebo after 5 years of adjuvant tamoxifen.[2] |

| Annual Rate of BMD Decrease | ~1.66% | Not Applicable | Observed in a study with serial DXA scans over 12 months. |

Table 2: Letrozole's Influence on Serum Lipid Profile

| Lipid Parameter | Change with Letrozole | Comparator/Notes |

| Total Cholesterol (TC) | Significant increase (P=0.05); may revert to baseline after 8 months. Another study showed a modest decrease of -6.28 mg/dL.[3][4] | Inconsistent results across studies; one study noted an increase at 4 months followed by a decrease. |

| Low-Density Lipoprotein (LDL) Cholesterol | Significant increase (P<0.01). | This effect may be more pronounced in patients with prior tamoxifen use. |

| High-Density Lipoprotein (HDL) Cholesterol | Significant decrease of -4.40 mg/dL. | |

| Triglycerides (TG) | No significant alteration in some studies; a significant decline after 8 and 12 months in another. |

Table 3: Off-Target Enzyme Inhibition by Letrozole (In Vitro)

| Enzyme | Inhibition Constant (Ki) | IC50 Value | Notes |

| CYP2A6 | 4.6 ± 0.05 µM (in HLMs) | 5.90 µM (in HLMs) | Letrozole is a potent competitive inhibitor of CYP2A6. |

| CYP2C19 | 42.2 µM (in HLMs) | 24.8 µM (in HLMs) | Letrozole is a weak inhibitor of CYP2C19. |

| CYP2B6 | Moderate inhibition by metabolite | 33.1 µM (metabolite in HLMs) | The primary metabolite of letrozole shows moderate inhibition. |

| Other CYPs (1A2, 2C8, 2C9, 2D6, 3A) | Negligible effect | >100 µM | Letrozole has minimal inhibitory effect on these isoforms. |

Signaling Pathways Implicated in Off-Target Effects

The off-target effects of letrozole can be traced to its influence on specific signaling pathways, either directly or as a consequence of estrogen deprivation.

Bone Metabolism

The reduction in bone mineral density associated with letrozole is a significant clinical concern. This is primarily an indirect effect of estrogen depletion, which disrupts the delicate balance of bone remodeling. Estrogen normally suppresses the production of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and promotes the expression of its decoy receptor, Osteoprotegerin (OPG), by osteoblasts. The subsequent decrease in the OPG/RANKL ratio leads to increased osteoclast differentiation and activity.

However, research also points to a direct effect of letrozole on osteoclast precursors. In vitro studies have shown that letrozole can inhibit the fusion of osteoclast precursors, a critical step in the formation of mature, bone-resorbing osteoclasts. This effect is mediated through the inhibition of the p38 MAPK signaling pathway, which in turn downregulates the expression of Dendritic Cell-Specific Transmembrane Protein (DC-STAMP), a key regulator of cell fusion.

Lipid Metabolism

The impact of letrozole on lipid profiles is also largely attributed to the reduction of estrogen, which plays a protective role in cardiovascular health by favorably modulating lipid metabolism. The precise molecular pathways through which estrogen deprivation by letrozole leads to dyslipidemia are complex. Some evidence suggests that letrozole treatment, in combination with a high-fat diet, may induce an increase in triacylglycerols through dysbiosis in the gut microbiome. Another study points to a metabolic remodeling in cardiomyocytes, where reduced lipid metabolism due to low estrogen is compensated by an increase in glycolysis, potentially predisposing to cardiac dysfunction.

Experimental Protocols for Assessing Off-Target Effects

The characterization of letrozole's off-target effects relies on a variety of established experimental protocols, both in vitro and in vivo.

Assessment of Bone Mineral Density

Method: Dual-Energy X-ray Absorptiometry (DXA) This is the clinical standard for measuring BMD. It provides T-scores (comparison to young adult mean) and Z-scores (comparison to age-matched mean) for critical sites like the lumbar spine and hip.

Protocol Summary:

-

Baseline Measurement: A DXA scan is performed before initiating letrozole therapy to establish a baseline BMD.

-

Patient Population: Postmenopausal women with hormone receptor-positive breast cancer.

-

Monitoring: Follow-up DXA scans are typically recommended every 1-2 years to monitor changes in BMD during treatment.

-

Data Analysis: Changes in BMD are calculated as a percentage change from baseline. Statistical analyses are used to compare changes between treatment and control groups.

In Vitro Osteoclastogenesis and Bone Resorption Assays

These assays are crucial for investigating the direct effects of letrozole on osteoclast formation and function.

Protocol Summary:

-

Cell Culture: Osteoclast precursors, such as bone marrow-derived macrophages (BMMs) or RAW 264.7 cells, are cultured.

-

Differentiation: Cells are stimulated with Macrophage Colony-Stimulating Factor (M-CSF) and RANKL to induce differentiation into osteoclasts. Letrozole is added at various concentrations to the treatment groups.

-

Osteoclast Identification: After a period of culture (typically 4-7 days), cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells are then counted.

-

Bone Resorption (Pit) Assay: For functional assessment, precursor cells are cultured on a resorbable substrate, such as calcium phosphate-coated plates or dentin slices. After differentiation, the cells are removed, and the resorbed areas (pits) are visualized and quantified.

Serum Lipid Profile Analysis

Method: Standardized Enzymatic Assays Clinical laboratories routinely measure lipid profiles using automated analyzers.

Protocol Summary:

-

Sample Collection: Blood samples are collected from patients, typically after a 9-12 hour fast, although non-fasting samples are also used for risk assessment.

-

Parameters Measured: The standard lipid panel includes Total Cholesterol (TC), High-Density Lipoprotein (HDL) cholesterol, and Triglycerides (TG).

-

LDL Calculation: Low-Density Lipoprotein (LDL) cholesterol is often calculated using the Friedewald equation: LDL = TC - HDL - (TG/5) (for mg/dL). This calculation is valid for triglyceride levels below 400 mg/dL. Direct LDL measurement is also possible.

-

Data Analysis: Changes in lipid levels from baseline are monitored over the course of letrozole treatment.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a drug to inhibit the activity of specific CYP enzymes, which is crucial for predicting drug-drug interactions.

Protocol Summary:

-

Incubation Mixture: Human liver microsomes (HLMs), which contain a mixture of CYP enzymes, are incubated with a specific probe substrate for the CYP isoform of interest.

-

Inhibitor Addition: Letrozole is added to the incubation mixture at a range of concentrations.

-

Reaction: The enzymatic reaction is initiated by adding a cofactor, typically NADPH.

-

Metabolite Quantification: After a set incubation time, the reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation in the presence of letrozole is compared to a control without the inhibitor. This data is used to calculate the IC50 value (the concentration of letrozole that causes 50% inhibition). Further kinetic studies are performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).

Conclusion